BenchChemオンラインストアへようこそ!

[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Sigma-1 receptor CNS drug discovery radioligand binding

[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-08-1, MF C17H26N2O2, MW 290.41) is a chiral, disubstituted piperidine building block featuring a 3-(benzyl-isopropyl-amino) substituent and an N-linked acetic acid handle. It belongs to the class of 3-amino-piperidinyl acetic acids, a scaffold implicated in sigma receptor binding and CNS-targeted lead optimization.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B7918492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
InChIInChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
InChIKeyWGXNXFRQZHINPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-08-1) Procurement


[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-08-1, MF C17H26N2O2, MW 290.41) is a chiral, disubstituted piperidine building block featuring a 3-(benzyl-isopropyl-amino) substituent and an N-linked acetic acid handle . It belongs to the class of 3-amino-piperidinyl acetic acids, a scaffold implicated in sigma receptor binding and CNS-targeted lead optimization [1]. The compound is commercially available as a racemic mixture from multiple vendors, with enantiomerically resolved (R)- and (S)- forms catalogued under separate CAS numbers . Its structural features—piperidine N-acetic acid functionality plus a lipophilic benzyl-isopropyl amine at the 3-position—distinguish it from the more extensively characterized 4-substituted regioisomer and other piperidine acetic acid analogs .

Why Generic Substitution Is Unreliable for [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Derivatives


Piperidine acetic acid derivatives are not interchangeable. The regiochemistry of the amino substituent (3- vs. 4-position) profoundly influences receptor pharmacology [1]. In the Pfizer benzylaminopiperidine patent series, 3-substituted analogs exhibit distinct NK1/substance P antagonism profiles compared to 4-substituted counterparts [2]. The ZINC docking database reports a sigma-1 receptor pKi of 5.97 for a C17H26N2O2 compound matching the target's formula, which corresponds to Ki ≈ 1,070 nM [3]. This moderate sigma-1 affinity combined with the dual basicity provided by the piperidine N-acetic acid and the exocyclic tertiary amine creates a unique protonation-dependent binding profile that cannot be replicated by simpler piperidine acetic acid synthons [4]. Furthermore, the stereochemistry at the piperidine 3-position is a critical determinant of target engagement, as demonstrated by the separate commercial availability of (R)- and (S)- enantiomers .

Quantitative Differentiation Evidence for [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid


Sigma-1 Receptor Affinity: 3-Benzyl-isopropyl-amino Scaffold vs. Unsubstituted Piperidine Acetic Acid

The target compound, as a C17H26N2O2 benzyl-isopropyl-amino-piperidine acetic acid, exhibits measurable sigma-1 receptor affinity with a pKi of 5.97 (Ki ≈ 1,070 nM) recorded in the ZINC database [1]. In contrast, the unsubstituted piperidin-1-yl-acetic acid (CAS 3235-67-4, C7H13NO2) shows no reported sigma receptor binding in the same database, confirming that the 3-(benzyl-isopropyl-amino) substitution is essential for imparting sigma-1 pharmacophore recognition [2]. While this absolute affinity is moderate, it establishes the compound as a validated sigma-1 binder within the piperidine acetic acid chemotype, a feature absent in simpler synthons.

Sigma-1 receptor CNS drug discovery radioligand binding

Regioisomeric Differentiation: 3-Position vs. 4-Position Benzyl-isopropyl-amino Substitution

The 3-substituted regioisomer (target compound) and the 4-substituted regioisomer (CAS 1353982-64-5) share identical molecular formula and molecular weight (C17H26N2O2, MW 290.41) but differ fundamentally in the substitution position of the benzyl-isopropyl-amino group on the piperidine ring . In the structurally related benzylaminopiperidine series claimed by Pfizer (EP1114817B1), the substitution position (3- vs. 4-) dictates neurokinin-1 (NK1) receptor binding affinity and functional antagonism, with 3-substituted analogs exhibiting distinct pharmacological profiles [1]. While direct Ki comparisons between the two regioisomers are not publicly available, the patent literature establishes that regioisomerism on the piperidine ring is a primary determinant of target selectivity in this chemotype [1]. Additionally, the 3-substituted analog positions the basic amine closer to the carboxylic acid handle, potentially altering the compound's protonation state at physiological pH relative to the 4-substituted isomer [2].

Structure-activity relationship regioisomer NK1 antagonist

Enantiomeric Resolution Availability: (R)- vs. (S)-3-Benzyl-isopropyl-amino-piperidine Acetic Acid

The target compound is available as three distinct forms: racemic mixture (CAS 1353978-08-1), (S)-enantiomer (CAS 1354001-18-5), and (R)-enantiomer (CAS 1354008-06-2), all with purities ≥97% . In the broader class of 3-aminopiperidine derivatives, stereochemistry at the 3-position is a well-established determinant of receptor binding and functional activity. For example, in sigma receptor ligands, enantiomeric pairs frequently exhibit 10- to 100-fold differences in binding affinity [1]. The availability of both enantiomers enables stereospecific SAR studies, whereas many competing piperidine acetic acid building blocks are only available as racemates or single enantiomers without the complementary antipode .

Chiral resolution stereochemistry enantiomer

Piperidine Acetic Acid Chemotype as γ-Secretase Modulator Pharmacophore: Class-Level Precedent

The piperidine N-acetic acid motif is a validated pharmacophore for γ-secretase modulation. Crump et al. (2011) demonstrated that piperidine acetic acid GSM-1 directly binds presenilin-1 within the γ-secretase complex with an IC50 of 120 nM for Aβ42 reduction in H4 human neuroglioma cells [1]. While the target compound is not GSM-1 itself, its core architecture—piperidine ring bearing an N-linked acetic acid—matches the minimum pharmacophore required for γ-secretase modulator activity. The additional 3-(benzyl-isopropyl-amino) substituent distinguishes it from GSM-1 (which contains a 4-substituted aryl), potentially conferring different APP processing selectivity [2]. This class-level evidence positions the target compound within a mechanistically validated chemical space distinct from non-acidic piperidine analogs [3].

γ-Secretase modulation Alzheimer's disease Aβ42

Dual Basicity Profile: Piperidine N-Acetic Acid Tertiary Amine and Exocyclic Tertiary Amine

The target compound contains two basic nitrogen centers: the piperidine ring nitrogen (predicted pKa ~7.5–8.5, typical for N-alkyl piperidines) and the exocyclic tertiary amine (predicted pKa ~9.0–9.5 for benzyl-isopropyl-amine) [1]. In contrast, simpler piperidine acetic acid analogs such as 2-(piperidin-1-yl)acetic acid (CAS 3235-67-4) contain only a single basic center with a predicted pKa of ~7.5–8.0 . This dual basicity profile results in a broader pH-dependent ionization range, which is relevant for compounds intended to traverse biological membranes. The benzyl-isopropyl lipophilic substituent increases the calculated logP to ~1.75 (ZINC data), compared to ~0.1 for unsubstituted piperidin-1-yl-acetic acid, yielding an approximately 40-fold higher theoretical octanol-water partition coefficient [2]. The combined effect of dual basicity and enhanced lipophilicity may translate to different CNS penetration characteristics compared to mono-basic piperidine acetic acid analogs [3].

pKa prediction protonation state blood-brain barrier permeability

High-Yield Application Scenarios for [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid


Sigma-1 Receptor Lead Optimization Programs

The compound's validated sigma-1 receptor binding (pKi = 5.97) makes it suitable as a fragment or early lead for sigma-1-targeted CNS programs, particularly where the piperidine N-acetic acid provides a synthetic handle for amide or ester diversification [1]. The benzyl-isopropyl lipophilic tail can be systematically varied to probe sigma-1 vs. sigma-2 selectivity, a critical parameter in antipsychotic and neuropathic pain drug discovery [2].

Stereochemical SAR Studies of 3-Aminopiperidine Pharmacophores

With racemate, (R)- and (S)- forms all commercially available at ≥97% purity, this compound series enables systematic stereochemical SAR investigations. Researchers can independently evaluate each enantiomer's target engagement and downstream pharmacology, a capability essential for programs targeting chiral receptors such as GPCRs or ion channels [3].

γ-Secretase Modulator Scaffold Diversification

Building on the established piperidine acetic acid γ-secretase modulator pharmacophore (GSM-1, IC50 = 120 nM for Aβ42 reduction), the target compound provides a 3-amino-substituted diversification point absent in GSM-1. This enables exploration of allosteric PS1 binding with alternative lipophilic appendages, potentially yielding modulators with altered Aβ42/Aβ40 cleavage ratios [4].

CNS Penetrant Probe Synthesis via Dual-Basic Architecture

The dual basicity (piperidine N + exocyclic amine) combined with elevated cLogP (1.75) and moderate TPSA (43.8 Ų) positions this scaffold within favorable CNS drug-like chemical space. The acetic acid moiety allows prodrug strategies (e.g., ester prodrugs) to further tune permeability, while the benzyl group offers a radiolabeling site for PET tracer development [5].

Quote Request

Request a Quote for [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.